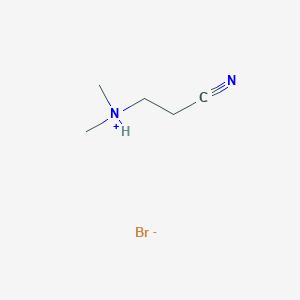

(2-Cyanoethyl)(dimethyl)ammonium bromide

Description

(2-Cyanoethyl)(dimethyl)ammonium bromide (CAS: 253875-98-8) is a quaternary ammonium compound (QAC) characterized by a cyanoethyl group (-CH₂CH₂CN) attached to a dimethylammonium core. This structure imparts polar and ionic properties, making it suitable for applications requiring antimicrobial activity or compatibility with polymers. The cyano group in (2-cyanoethyl)(dimethyl)ammonium bromide likely enhances its polarity and reactivity compared to alkyl-substituted QACs.

Properties

CAS No. |

253875-98-8 |

|---|---|

Molecular Formula |

C5H11BrN2 |

Molecular Weight |

179.06 g/mol |

IUPAC Name |

2-cyanoethyl(dimethyl)azanium;bromide |

InChI |

InChI=1S/C5H10N2.BrH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H |

InChI Key |

CITYBCVEVFKGBW-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCC#N.[Br-] |

Canonical SMILES |

C[NH+](C)CCC#N.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimethyl Octyl Aminoethyl Ammonium Bromide (Octyl-QDED)

- Structure: Features an octyl chain (C₈H₁₇) instead of a cyanoethyl group.

- Synthesis : Produced via reaction of N,N-dimethylethylenediamine with 1-bromooctane .

- Applications :

- Antimicrobial Performance : At 3 phr (parts per hundred resin), octyl-QDED in ABS composites achieves >99% inhibition against S. aureus and E. coli due to electrostatic disruption of bacterial membranes .

- Polymer Compatibility : Requires compatibilizers like maleic anhydride (MAH) to reduce phase separation in ABS matrices. Without MAH, octyl-QDED leaching occurs, compromising mechanical properties .

- Thermal Stability : Decomposes at ~200°C, limiting its use in high-temperature processing .

Dimethyl Dioctadecyl Ammonium Bromide (DDA)

- Structure : Two octadecyl (C₁₈H₃₇) chains attached to the ammonium center.

- Applications: Immunological Adjuvant: Induces delayed-type hypersensitivity (DTH) in rabbits and mice when mixed with antigens, outperforming Freund’s complete adjuvant in purity of immune response . Antiviral Resistance: Enhances resistance to Newcastle disease virus in chickens via cellular immunity activation .

- Mechanism : Acts as a cationic surfactant, facilitating antigen presentation and macrophage activation .

Key Difference: DDA’s long alkyl chains enhance lipid membrane interaction, making it more effective in biological systems than (2-cyanoethyl)(dimethyl)ammonium bromide, which is tailored for material science applications.

Dodecyl Dimethyl Benzyl Ammonium Bromide (DDBAB)

- Structure : Combines a dodecyl (C₁₂H₂₅) chain and a benzyl group (C₆H₅CH₂).

- Applications :

- Limitations : High toxicity to mammalian cells and environmental persistence raise safety concerns .

Key Difference: The benzyl group in DDBAB enhances antimicrobial potency but increases toxicity risks compared to the cyanoethyl variant, which may offer a safer profile for medical device coatings.

Comparative Data Table

Research Findings and Trends

- Structure-Activity Relationship : Alkyl chain length and substituent polarity directly influence antimicrobial efficacy and biocompatibility. Longer chains (e.g., DDA) enhance membrane disruption but reduce solubility in polymers .

- Thermal Limitations : Most QACs decompose below 250°C, restricting their use in high-temperature processing. Octyl-QDED’s stability up to 200°C makes it suitable for FDM printing .

- Environmental and Safety Concerns : Leaching of QACs like octyl-QDED from polymers necessitates compatibilizers, while DDBAB’s toxicity mandates careful regulatory compliance .

Q & A

Basic: What are the standard synthetic routes for (2-cyanoethyl)(dimethyl)ammonium bromide, and what key reaction conditions must be controlled?

Answer:

The compound is typically synthesized via quaternization of dimethylamine with 3-bromopropionitrile. The reaction requires anhydrous conditions to avoid hydrolysis of the nitrile group. Key steps include:

- Precursor Preparation: Dimethylamine is reacted with 3-bromopropionitrile in a polar aprotic solvent (e.g., acetonitrile) under nitrogen .

- Temperature Control: Maintain 40–60°C to balance reaction rate and minimize side reactions (e.g., alkylation of the nitrile group).

- Purification: Recrystallization from ethanol/ether mixtures removes unreacted precursors. Purity is confirmed via melting point analysis and NMR .

Advanced: How can researchers address unexpected by-products (e.g., dialkylated species) during synthesis?

Answer:

Dialkylation may occur if excess 3-bromopropionitrile is present. To mitigate:

- Stoichiometric Optimization: Use a 1:1.05 molar ratio of dimethylamine to 3-bromopropionitrile to limit excess reagent.

- Analytical Identification: LC-MS or GC-MS (post-derivatization) identifies dialkylated impurities . Adjust reaction time and temperature to favor monoalkylation.

- Chromatographic Separation: Ion-exchange chromatography isolates the target compound from by-products .

Basic: What spectroscopic techniques are critical for structural confirmation, and what markers should be prioritized?

Answer:

- ¹H NMR: Key peaks include:

- IR Spectroscopy: A strong C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group .

- X-ray Crystallography: Resolves stereoelectronic effects of the quaternary ammonium center and bromide counterion .

Advanced: How does the cyanoethyl group influence the compound’s stability under varying pH conditions?

Answer:

The nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions, forming carboxylate or amide derivatives. Stability assessment involves:

- Kinetic Studies: Monitor degradation via HPLC under pH 2–12. Hydrolysis rates increase above pH 10 due to hydroxide attack on the nitrile .

- Stabilization Strategies: Use buffered solutions (pH 6–8) for aqueous applications. Anhydrous storage is recommended for long-term stability .

Advanced: How can researchers optimize its use as a phase-transfer catalyst (PTC) in biphasic reactions?

Answer:

Compared to traditional PTCs (e.g., benzyltriethylammonium bromide), the cyanoethyl group enhances lipophilicity, improving interfacial activity. Optimization includes:

- Solvent Screening: Test polarity-matched solvents (e.g., dichloromethane/water) to maximize partitioning efficiency.

- Concentration Gradient: Use 5–10 mol% catalyst loading. Excess amounts may form micelles, reducing reactivity .

- Reaction Monitoring: Track anion exchange efficiency via conductivity measurements or ion-selective electrodes .

Advanced: How should discrepancies in NMR data (e.g., split –N⁺(CH3)2 peaks) be interpreted?

Answer:

Peak splitting in –N⁺(CH3)2 signals may indicate:

- Ion Pairing Effects: Bromide counterion interactions with the ammonium center alter symmetry. Use DMSO-d6 to minimize ion pairing .

- Impurity Detection: Compare with high-resolution MS to rule out isomeric by-products (e.g., branched alkyl chains) .

Basic: What safety protocols are recommended for handling this compound, given its structural analogs?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Spill Management: Absorb with inert materials (e.g., silica gel) and dispose as halogenated waste .

Advanced: What computational methods can predict its reactivity in novel reaction systems?

Answer:

- DFT Calculations: Model transition states for nucleophilic substitution reactions (e.g., SN2 at the β-carbon of the cyanoethyl group).

- MD Simulations: Predict solvation effects in biphasic systems using force fields (e.g., OPLS-AA) .

Basic: How does its solubility profile compare to other quaternary ammonium bromides?

Answer:

The nitrile group reduces hydrophilicity, making it:

- Soluble: In polar aprotic solvents (DMF, DMSO) and short-chain alcohols.

- Insoluble: In nonpolar solvents (hexane) and water (limited solubility at ~5 mg/mL) .

Advanced: What strategies resolve contradictions in electrochemical stability data during cyclic voltammetry?

Answer:

- Reference Electrodes: Use Ag/AgCl in non-aqueous systems to standardize potentials.

- Purification: Remove trace metals (e.g., Fe³⁺) via chelation resins to prevent redox interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.